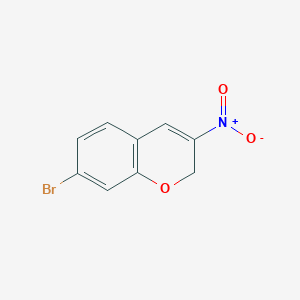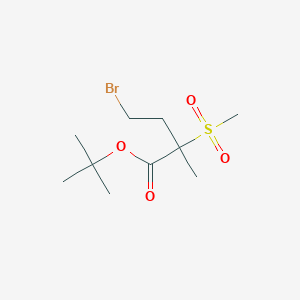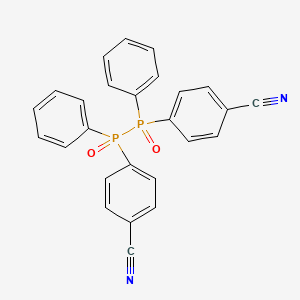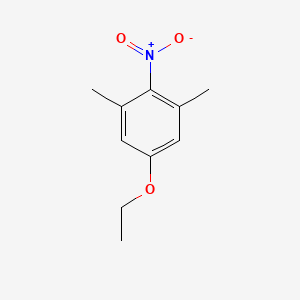
Benzonitrile, 2-fluoro-4-(4,4,4-trifluorobutoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile is an organic compound with the molecular formula C11H9F4NO It is a fluorinated benzonitrile derivative, characterized by the presence of both fluoro and trifluorobutoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable fluoro-substituted benzonitrile is reacted with 4,4,4-trifluorobutyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or related compounds.
Reduction: Formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile is largely dependent on its interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways involved can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluoro-4-(trifluoromethyl)benzonitrile: Another fluorinated benzonitrile with similar structural features but different substituents.
4-(trifluoromethyl)benzonitrile: Lacks the fluoro group but contains the trifluoromethyl group.
2,4-difluorobenzonitrile: Contains two fluoro groups but no trifluorobutoxy group.
Uniqueness
2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile is unique due to the combination of fluoro and trifluorobutoxy groups, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H9F4NO |
|---|---|
Poids moléculaire |
247.19 g/mol |
Nom IUPAC |
2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile |
InChI |
InChI=1S/C11H9F4NO/c12-10-6-9(3-2-8(10)7-16)17-5-1-4-11(13,14)15/h2-3,6H,1,4-5H2 |
Clé InChI |
OQFWBVYKPCHVEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCCC(F)(F)F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)





![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)







